molecular formula C9H11NO2 B186159 2-(Phenylamino)propanoic acid CAS No. 15727-49-8

2-(Phenylamino)propanoic acid

Cat. No.: B186159
CAS No.: 15727-49-8
M. Wt: 165.19 g/mol
InChI Key: XWKAVQKJQBISOL-UHFFFAOYSA-N
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Description

2-(Phenylamino)propanoic acid, also known as 2-anilinopropanoic acid, is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of both an aromatic ring and a carboxylic acid functional group. This compound is a white crystalline solid that is soluble in water and is commonly used as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)propanoic acid typically involves the reaction of aniline with malonic acid or its derivatives. One common method is the reaction of aniline with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Phenylamino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The aromatic ring and carboxylic acid functional group play crucial roles in its binding to target molecules, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an aromatic ring and a carboxylic acid functional group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

2-anilinopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKAVQKJQBISOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375129
Record name N-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15727-49-8
Record name N-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenylamino)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of alanine (356 mg, 4.0 mmol), iodobenzene (816 mg, 4.0 mmol), trans-dichlorobis(tri-o-tolylphosphine)palladium(II) {Pd[P(o-Tol)3]2Cl2} (160 mg, 0.2 mmol), copper(I) iodide (40 mg, 0.2 mmol), K2CO3 (552 mg, 4.0 mmol), benzyltriethylammonium chloride (160 mg, 0.8 mmol), triethylamine (1.6 mL) and water (0.8 mL) in DMF (8 mL) was stirred under nitrogen atmosphere at 100° C. for 20 hours. The mixture was cooled to room temperature, diluted with ethyl acetate (50 mL) and water (50 mL), acidified with 6N HCl to the pH=2 to 3. The aqueous layer was extracted with ethyl acetate (50 mL×4). The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, filtered and evaporated in vacuo to give a red oil. Flash chromatography using hexane/ethyl acetate/acetic acid (95/5/0.5 to 80/20/0.5) to afford 300 mg (45% yield) of the title compound as a pink solid. 1H-NMR (500 MHz, CDCl3/CD3OD=0.5 ml/3 drops) δ 1.45 (d, 3H), 4.02-4.15 (m, H), 6.57-6.70 (m, 3H), 7.11-7.25 (m, 2H); Analytical HPLC: 6.10 min. LC-MS: m/e=166 (M+H+).
Name
copper(I) iodide
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.6 mL
Type
solvent
Reaction Step Four
Quantity
356 mg
Type
reactant
Reaction Step Five
Quantity
816 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
Pd[P(o-Tol)3]2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
552 mg
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
160 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
8 mL
Type
solvent
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Yield
45%

Synthesis routes and methods II

Procedure details

A mixture of alanine (356 mg, 4.0 mmol), iodobenzene (816 mg, 4.0 mmol), trans-dichlorobis(tri-o-tolylphosphine) palladium (II) {Pd[P(o-Tol)3]2Cl2} (160 mg, 0.2 mmol), copper (I) iodide (40 mg, 0.2 mmol), K2CO3 (552 mg, 4.0 mmol), benzyltriethylammonium chloride (160 mg, 0.8 mmol), triethylamine (1.6 mL) and water (0.8 mL) in DMF (8 mL) was stirred under nitrogen atmosphere at 100° C. for 20 hours. The mixture was cooled to room temperature, diluted with ethyl acetate (50 mL) and water (50 mL), acidified with 6N HCl to the pH=2 to 3. The aqueous layer was extracted with ethyl acetate (50 mL×4). The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, filtered and evaporated in vacuo to give a red oil. Flash chromatography using hexane/ethyl acetate/acetic acid (95/5/0.5 to 80/20/0.5) to afford 300 mg (45% yield) of the title compound as a pink solid. 1H-NMR (500 MHz, CDCl3/CD3OD=0.5 ml/3 drops): δ 1.45 (d, 3H), 4.02-4.15 (m, H), 6.57-6.70 (m, 3H), 7.11-7.25 (m, 2H); Analytical HPLC: 6.10 min. LC-MS: m/e=166 (M+H+).
Name
copper (I) iodide
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.6 mL
Type
solvent
Reaction Step Four
Quantity
356 mg
Type
reactant
Reaction Step Five
Quantity
816 mg
Type
reactant
Reaction Step Five
[Compound]
Name
trans-dichlorobis(tri-o-tolylphosphine) palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Pd[P(o-Tol)3]2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
552 mg
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
160 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
8 mL
Type
solvent
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Yield
45%

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